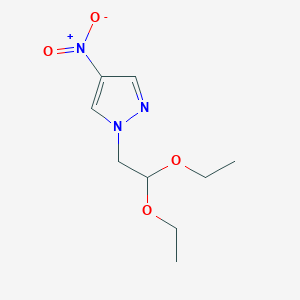

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

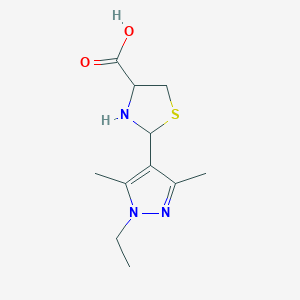

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with diketones or (\alpha)-haloketones. In the case of the related compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole," it was synthesized and characterized using IR, NMR, and X-ray diffraction methods . Another related compound, "3,5-diaryl-1H-pyrazoles," was prepared from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . These methods could potentially be adapted for the synthesis of "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

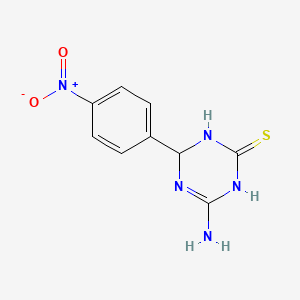

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole" crystallizes in the monoclinic space group and its molecular geometry was investigated using density functional theory (DFT) calculations . Similarly, the X-ray structure of "3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole" revealed the existence of tautomers and intermolecular hydrogen bonding . These findings suggest that "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" would also exhibit a complex molecular structure that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's behavior in chemical reactions. Although the specific reactions of "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" are not discussed in the provided papers, the studies of related compounds suggest that such a molecule could participate in various organic transformations, potentially including nucleophilic substitution or addition reactions due to the presence of the nitro group .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted based on their molecular structure. The compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole" was characterized by its vibrational frequencies and chemical shift values using IR and NMR spectroscopy . The X-ray diffraction data provided insights into the crystal packing and intermolecular interactions . These techniques could be applied to "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" to determine its physical state, solubility, melting point, and other relevant properties.

Scientific Research Applications

Structural Characterization and Molecular Properties

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole and its analogs have been extensively studied for their structural and molecular characteristics. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was synthesized and characterized using IR, NMR, and X-ray diffraction methods. The molecular geometry, vibrational frequencies, and chemical shift values were calculated using density functional methods, revealing insights into the compound's structure and electronic properties (Evecen et al., 2016).

Supramolecular Structures and Material Properties

The versatility of 1H-pyrazoles, including analogs of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole, in forming hydrogen-bonded supramolecular materials is notable. For example, the study of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles highlighted their ability to form diverse hydrogen-bonded structures, influencing their thermal stability, fluorescence, and H-bonding capacity. These structural variations significantly impact their potential applications in material science (Moyano et al., 2021).

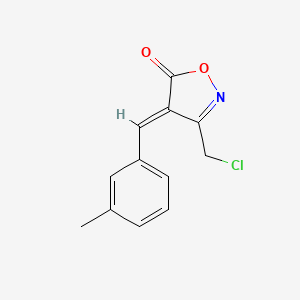

Synthesis of Novel Compounds

The reactivity of pyrazole derivatives is leveraged in synthesizing a wide array of novel compounds. For instance, the synthesis of N-aminopyrazoles via Fe(II)-catalyzed rearrangement of isoxazoles is a significant contribution to organic chemistry, demonstrating the chemical versatility of pyrazole compounds (Galenko et al., 2018).

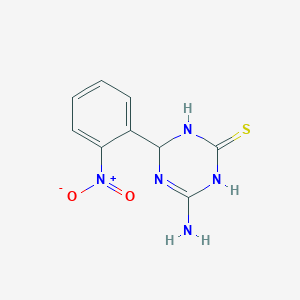

Bioactivity and Medicinal Applications

Although not directly related to 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole, research on pyrazole derivatives showcases their potential in medicinal chemistry. Studies have explored the antibacterial, antifungal, and DNA photocleavage properties of various pyrazole compounds, indicating their relevance in pharmaceutical research (Sharma et al., 2020).

properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-11-6-8(5-10-11)12(13)14/h5-6,9H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOINZKBNHAPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)[N+](=O)[O-])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)